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molecular formula C4H9ClSi B1585823 1-Chloro-1-methylsiletane CAS No. 2351-34-0

1-Chloro-1-methylsiletane

Cat. No. B1585823
M. Wt: 120.65 g/mol
InChI Key: JWKKXHBGWAQZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867323B2

Procedure details

To a solution of 1-heptyne (2.62 mL, 1.91 g, d=0.7328, 20.0 mmol) in n-hexane (7 mL) was added a solution of DIBAL-H (20 mL, 1.0 M in n-hexane, 20.0 mmol 1.0 equiv) at −78° C. The reaction mixture was heated at 50° C. for 2 h, then was cooled to 0° C. 1-Chloro-1-methylsilacyclobutane (2.41 g, 20.0 mmol, 1.0 equiv) was added dropwise with syringe to the reaction mixture at 0° C., which was stirred for 48 h at 50° C. Cold water (1.28 mL, 71 mmol, 3.5 equiv) was added to the action solution carefully at 0° C. The resulting white suspension was filtered through Celite and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography (SiO2, pentane) and distillation to afford 2.96 g (81%) of (E)-1 as a colorless oil. 1-Methyl-(1-heptynyl)silacyclobutane (145 mg, 8%) was also isolated after column chromatography.
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].CC(C[AlH]CC(C)C)C.Cl[Si:18]1([CH3:22])[CH2:21][CH2:20][CH2:19]1.O>CCCCCC>[CH3:22][Si:18]1([C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
2.62 mL
Type
reactant
Smiles
C#CCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.41 g
Type
reactant
Smiles
Cl[Si]1(CCC1)C
Step Three
Name
Quantity
1.28 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
which was stirred for 48 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting white suspension was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by column chromatography (SiO2, pentane) and distillation
CUSTOM
Type
CUSTOM
Details
to afford 2.96 g (81%) of (E)-1 as a colorless oil

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C[Si]1(CCC1)C#CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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